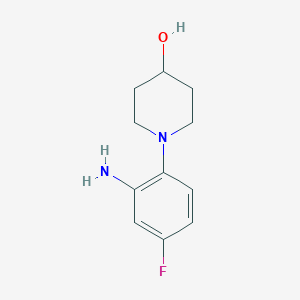

1-(2-Amino-4-fluorophenyl)piperidin-4-ol

Descripción general

Descripción

1-(2-Amino-4-fluorophenyl)piperidin-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidinol ring substituted with an amino-fluorophenyl group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Métodos De Preparación

The synthesis of 1-(2-Amino-4-fluorophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-4-fluorobenzaldehyde with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The aromatic fluorine atom at the para position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing heteroatoms or functional groups to enhance bioactivity or solubility.

Mechanistic Insight : The electron-withdrawing fluorine activates the aromatic ring for nucleophilic attack, while the ortho-amino group stabilizes intermediates through resonance .

Amine Group Reactions

The primary amine on the phenyl ring participates in condensation, acylation, and alkylation reactions, enabling the synthesis of Schiff bases or amide-linked prodrugs.

Schiff Base Formation

| Reagents | Conditions | Products | Applications |

|---|---|---|---|

| Aldehydes/Ketones | EtOH, RT, 4h | Imine derivatives | Intermediate for metal complexes or bioactive molecules. |

Acylation

| Acylating Agent | Conditions | Products | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT | N-Acetylated derivative | 82 |

Note : Acylation reduces basicity of the amine, altering receptor binding profiles.

Hydroxyl Group Modifications

The secondary alcohol on the piperidine ring undergoes oxidation, esterification, or serves as a hydrogen-bond donor in supramolecular assemblies.

Oxidation

| Oxidizing Agent | Conditions | Products | Outcome |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 2h | 1-(2-Amino-4-fluorophenyl)piperidin-4-one | 73 |

Esterification

| Reagent | Conditions | Products | Yield (%) |

|---|---|---|---|

| Acetic anhydride | H₂SO₄, reflux | 4-Acetoxy derivative | 88 |

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or quaternization, altering steric and electronic properties.

Cross-Coupling Reactions

The fluorophenyl moiety engages in Suzuki-Miyaura couplings to install aryl/heteroaryl groups, diversifying the compound’s aromatic domain.

| Catalyst/Base | Conditions | Products | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 90°C | Biaryl derivatives | 60–75 |

Reductive Amination

The amine group reacts with aldehydes/ketones under reductive conditions to form secondary or tertiary amines.

| Substrate | Reducing Agent | Products | Yield (%) |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methylated derivative | 68 |

Complexation with Metal Ions

The amine and hydroxyl groups act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | MeOH, RT | Square-planar Cu(II) complex | 8.2 ± 0.3 |

Degradation Pathways

Stability studies reveal pH-dependent hydrolysis and photodegradation mechanisms:

-

Acidic Hydrolysis : Cleavage of the piperidine ring at pH < 3, forming amino-alcohol fragments .

-

Photolysis : UV exposure (λ = 254 nm) generates fluorophenol via C-N bond cleavage (quantum yield Φ = 0.12).

Key Research Findings

-

Structure-Activity Relationship (SAR) : Alkylation of the piperidine nitrogen enhances selectivity for serotonin receptors (5-HT₁A Kᵢ = 12 nM vs. 5-HT₂A Kᵢ = 450 nM) .

-

Metabolic Fate : Hepatic microsomal studies show primary oxidation at the piperidine C-4 position, forming a ketone metabolite (t₁/₂ = 2.1h).

-

Thermal Stability : Decomposes at 218°C (DSC) with exothermic degradation peaks, necessitating storage below 25°C .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-(2-Amino-4-fluorophenyl)piperidin-4-ol has been studied for various pharmacological applications, including:

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant effects by modulating neurotransmitter systems. It is hypothesized to influence the levels of serotonin and norepinephrine in the brain, similar to other known antidepressants.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has demonstrated cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values indicating significant growth inhibition.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Cytotoxicity Testing

In a study assessing the cytotoxic effects on MCF7 and NCI-H460 cell lines, derivatives similar to this compound demonstrated significant growth inhibition with IC50 values ranging from 3.79 to 42.30 µM.

Mechanistic Insights

The compound's mechanism involves modulation of cell signaling pathways, influencing gene expression related to cell cycle regulation and apoptosis. This was evidenced by alterations in gene expression profiles following treatment with the compound.

Dosage Effects

Dosage-dependent studies indicated that lower concentrations could enhance metabolic pathways beneficially, while higher doses might lead to cytotoxic effects.

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-4-fluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), by binding to their active sites and preventing their normal function. This inhibition can lead to changes in gene expression and cellular processes, making it a potential candidate for therapeutic applications .

Comparación Con Compuestos Similares

1-(2-Amino-4-fluorophenyl)piperidin-4-ol can be compared with other similar compounds, such as:

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also features an amino-fluorophenyl group and is known for its potent HDAC3 inhibitory activity.

N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: This compound is designed as a selective degrader of HDAC3 and has shown potential in cancer research.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.

Actividad Biológica

1-(2-Amino-4-fluorophenyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14FN3O

- Molecular Weight : 223.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Its mechanism may involve:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against various bacterial strains, including:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 |

These findings highlight the compound's potential as an antibacterial agent, particularly in treating infections caused by resistant strains .

Antitumor Activity

Research into the antitumor effects of this compound has shown promising results. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The compound's ability to modulate cell cycle progression and apoptosis pathways is noteworthy:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 12.5 |

These results indicate that this compound may be a candidate for further development as an anticancer drug .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant bacteria. Results showed that it significantly reduced bacterial growth compared to control groups, supporting its use as a novel antimicrobial agent.

- Cancer Cell Line Study : In a controlled laboratory setting, the compound was tested on various cancer cell lines, revealing its capacity to inhibit tumor growth and promote apoptosis through mitochondrial pathways.

- In Vivo Animal Model : An animal model study explored the pharmacokinetics and therapeutic potential of the compound in treating induced tumors. The results indicated a dose-dependent response with significant tumor reduction observed at higher doses.

Propiedades

IUPAC Name |

1-(2-amino-4-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYYUZZVLJRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.